molecular formula C7H7ClFNO2S B6591944 4-Chloro-2-fluoro-5-methylbenzenesulfonamide CAS No. 1805525-24-9

4-Chloro-2-fluoro-5-methylbenzenesulfonamide

Cat. No.: B6591944
CAS No.: 1805525-24-9
M. Wt: 223.65 g/mol
InChI Key: OVCIFPGKTSSQLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-fluoro-5-methylbenzenesulfonamide typically involves the fluorination of 2-methylbenzenesulfonamide followed by chlorination . The reaction conditions often include the use of fluorinating agents like hydrogen fluoride or fluorine gas and chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products suitable for various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-2-fluoro-5-methylbenzenesulfonamide include:

Uniqueness

This compound is unique due to its specific combination of chlorine, fluorine, and methyl groups attached to the benzenesulfonamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and various industries .

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCIFPGKTSSQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243894
Record name Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805525-24-9
Record name Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805525-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-chloro-2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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